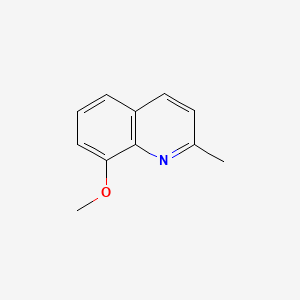

8-Methoxy-2-methylquinoline

Beschreibung

Physical and Chemical Properties

The compound demonstrates notable stability under standard storage conditions and maintains its crystalline structure at room temperature. The relatively high boiling point and moderate melting point indicate substantial intermolecular forces, likely due to aromatic stacking interactions and potential hydrogen bonding involving the methoxy substituent.

Eigenschaften

IUPAC Name |

8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXVXPBDSJQYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311854 | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3033-80-5 | |

| Record name | 3033-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Selenium Dioxide Oxidation

One effective method involves the oxidation of 2-methyl-8-methoxyquinoline using selenium(IV) oxide in an anhydrous solvent like 1,4-dioxane. The reaction conditions typically include:

- Reagents: Selenium(IV) oxide

- Solvent: 1,4-Dioxane

- Temperature: Refluxing (typically between 60°C and 120°C)

- Yield: Up to 93%

- Dissolve 2-methyl-8-methoxyquinoline in dioxane.

- Add selenium dioxide and heat under reflux for a specified duration (3-4 hours).

- Cool the mixture, filter, and purify the product using activated carbon and reduced pressure concentration.

Table 1: Reaction Conditions for Selenium Dioxide Oxidation

| Yield (%) | Temperature (°C) | Time (h) | Solvent |

|---|---|---|---|

| 93 | Reflux | 3 | 1,4-Dioxane |

| 93 | Reflux | 4 | 1,4-Dioxane |

| 81 | 110 | 2 | Anhydrous Dioxane |

Bromination Method

Another preparation method involves bromination of commercially available this compound using bromine in methanol:

- Dissolve the compound in methanol.

- Add bromine dropwise under ice cooling.

- Stir the mixture at room temperature and then process with sodium thiosulfate and sodium hydrogen carbonate.

Table 2: Reaction Conditions for Bromination

| Yield (g) | Solvent | Reaction Time (h) |

|---|---|---|

| 47.6 | Methanol | 1.5 |

Alternative Synthesis via Amination

A more complex route involves the amination of intermediates such as 2-methyl-8-bromoquinoline under specific conditions:

- Reagents: Strong base (e.g., cesium carbonate), catalyst (e.g., copper acetylacetonate)

- Solvent: Various solvents including dimethyl sulfoxide or N,N-dimethylformamide

- Temperature: Between 60°C to 120°C

- React the bromoquinoline with ammonia in the presence of a catalyst and strong base.

- Purify the resulting product through column chromatography.

Table 3: Reaction Conditions for Amination

| Yield (%) | Temperature (°C) | Solvent |

|---|---|---|

| Variable | 60 - 120 | Dimethyl sulfoxide or DMF |

Analyse Chemischer Reaktionen

8-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

8-Methoxy-2-methylquinoline is utilized as a precursor in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its ability to interact with specific brain receptors makes it a valuable compound in drug development. For instance, research indicates that derivatives of this compound can be designed to enhance their efficacy against various neurological conditions.

Case Study: Neuropharmacology

A study demonstrated that modifications to the this compound structure could lead to compounds with improved binding affinity to neurotransmitter receptors, potentially offering new treatments for diseases such as Alzheimer's and Parkinson's .

Fluorescent Probes

This compound plays a significant role in developing fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 500 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Research has shown that fluorescent probes based on this compound exhibit high quantum yields, making them effective for live-cell imaging applications .

Antimicrobial Agents

The compound exhibits notable antimicrobial properties, positioning it as a candidate for developing new antibacterial and antifungal agents. This is particularly relevant given the increasing concern over antibiotic resistance.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of this compound show significant activity against resistant strains of bacteria and fungi. For example, one derivative was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL .

Material Science

In material science, this compound is incorporated into coatings and polymers to enhance their chemical resistance and stability. This application is beneficial across various industrial sectors where durability is paramount.

Application Example: Protective Coatings

Research indicates that coatings formulated with this compound can withstand harsh chemical environments, making them suitable for use in automotive and aerospace applications .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its incorporation into these technologies contributes to advancements in energy-efficient devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Electron Mobility | 0.1 cm²/Vs |

| Conductivity | 10⁻⁶ S/cm |

Studies have shown that OLEDs utilizing this compound exhibit improved brightness and efficiency compared to traditional materials .

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-methylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to its therapeutic effects . The specific pathways involved depend on the particular application and the target organism or system.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Physicochemical Properties

Key Findings :

- Replacing the 8-hydroxy group with methoxy (this compound) reduces hydrogen-bonding capacity but improves fluorescence quantum yield from 0.004 to 0.70 in sensor applications .

- Halogenation (e.g., 5-Bromo, 8-Fluoro derivatives) enhances electrophilicity, making these compounds suitable for Suzuki-Miyaura cross-coupling reactions .

Biologische Aktivität

8-Methoxy-2-methylquinoline is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁NO, characterized by a quinoline ring with a methoxy group at the 8-position and a methyl group at the 2-position. This structure is crucial for its biological activity, as the presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, which is known for its antibiotic resistance. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The underlying mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, disrupting their function. For instance, it has shown inhibitory effects on phosphodiesterase (PDE10A), which is involved in cellular signaling pathways .

- Cell Cycle Arrest : By blocking cell cycle progression, this compound effectively halts cancer cell proliferation.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, thereby reducing tumor growth.

Research Findings and Case Studies

Q & A

Q. Basic

- NMR : 1H/13C NMR can confirm methoxy (-OCH3) and methyl (-CH3) group integration. For example, 8-methoxy protons in similar compounds resonate at δ ~3.9–4.1 ppm .

- HPLC/MS : Use C18 columns with methanol/water gradients for purity analysis. Reference CAS 3033-80-5 for retention time calibration .

- Solubility : Insoluble in water but soluble in THF or DMSO, as observed in analogs like 6-methoxyquinoline .

How can substituent modifications enhance the fluorescence quantum yield of this compound-based sensors?

Advanced

Systematic substitution at the quinoline core (e.g., introducing electron-donating groups) can improve quantum yields from 0.004 to 0.70. For instance, 8-hydroxy-2-methylquinoline derivatives exhibit blue-shifted emission (~70 nm) when methoxy groups are added, enhancing zinc sensor performance . Key factors include steric effects and conjugation length, which can be optimized via Suzuki coupling or Heck reactions.

How should researchers address conflicting data in synthetic yields or substituent reactivity?

Advanced

Contradictions often arise from reaction conditions. For example, NaH/THF achieves 96% methylation yield , while phase-transfer catalysis fails. Methodological validation steps:

- Compare reaction kinetics under varying temperatures and bases.

- Use LC-MS to track intermediate formation (e.g., hydroxylated byproducts).

- Cross-reference crystallographic data to confirm substituent positions .

What are the key physicochemical properties of this compound relevant to biological studies?

Q. Basic

- Molecular weight : 173.21 g/mol .

- Melting point : Analogous compounds (e.g., 6-methoxyquinoline) melt at ~193°C .

- LogP : Estimated ~2.1 (hydrophobic), suitable for membrane permeability in probe design .

- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation .

What strategies optimize regioselectivity in functionalizing the quinoline core for advanced applications?

Q. Advanced

- Directed ortho-metalation : Use methoxy groups as directing agents for halogenation or carboxylation .

- Azo-dye synthesis : Methacryloyl chloride can introduce polymerizable groups at the 8-position, as demonstrated in quinoline azo dyes .

- Protection/deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) to achieve selective substitutions .

How do solvent and salt effects influence reaction pathways in quinoline derivative synthesis?

Advanced

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions, while ion-pair collapse in nonpolar solvents can alter reaction mechanisms. For example, unusual salt effects were observed in aromatic substitutions of methoxyquinolines, where counterions modulate transition-state stability .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves and eye protection due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washouts .

How can researchers validate the biological activity of this compound derivatives?

Q. Advanced

- Zinc sensing : Measure fluorescence quenching in buffer solutions with varying Zn²⁺ concentrations .

- Enzyme inhibition assays : Test derivatives against targets like acetylcholinesterase (e.g., IC50 values) using protocols from quinoline-based Alzheimer’s studies .

- Cellular uptake : Use confocal microscopy with tagged derivatives to track subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.